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molecular formula C10H11NO2 B028966 3'-Acetamidoacetophenone CAS No. 7463-31-2

3'-Acetamidoacetophenone

Cat. No. B028966
M. Wt: 177.2 g/mol
InChI Key: AFZTYHRVDOKRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348429B2

Procedure details

Zaleplon (22.8 g) is dissolved in ethanol (230 cm3) at reflux temperature then treated with charcoal (2.3 g, 10 m/m %). The solution is stirred for 10 minutes and filtered. The charcoal is washed with hot ethanol (20 cm3). The solution is cooled to 25° C. in 6 hours and kept at this temperature for 2 hours. Crystals are filtered and washed with ethanol (30 cm3). The product is dried under vacuum at 60° C. for 8 hours to afford zaleplon form 1 (18.7 g, 82%).
Name
Zaleplon
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([C:21]([CH3:23])=[O:22])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:10]2[N:15]3[N:16]=[CH:17][C:18]([C:19]#[N:20])=[C:14]3[N:13]=[CH:12][CH:11]=2)[CH:9]=1.C.[CH2:25]([OH:27])[CH3:26]>>[CH3:1][CH2:2][N:3]([C:21]([CH3:23])=[O:22])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:10]2[N:15]3[N:16]=[CH:17][C:18]([C:19]#[N:20])=[C:14]3[N:13]=[CH:12][CH:11]=2)[CH:9]=1.[C:25]([C:8]1[CH:9]=[C:4]([NH:3][C:21](=[O:22])[CH3:23])[CH:5]=[CH:6][CH:7]=1)(=[O:27])[CH3:26]

Inputs

Step One
Name
Zaleplon
Quantity
22.8 g
Type
reactant
Smiles
CCN(C=1C=CC=C(C1)C2=CC=NC=3N2N=CC3C#N)C(=O)C
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The charcoal is washed with hot ethanol (20 cm3)
WAIT
Type
WAIT
Details
kept at this temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Crystals are filtered
WASH
Type
WASH
Details
washed with ethanol (30 cm3)
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum at 60° C. for 8 hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CCN(C=1C=CC=C(C1)C2=CC=NC=3N2N=CC3C#N)C(=O)C
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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